molecular formula C23H19N3O3 B4311681 2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

Cat. No.: B4311681
M. Wt: 385.4 g/mol
InChI Key: MKVJMULEMIWYKU-UHFFFAOYSA-N
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Description

2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound is notable for its potential pharmacological properties and its structural complexity, which makes it a subject of interest in synthetic and medicinal chemistry.

Preparation Methods

The synthesis of 2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms. Industrial production methods often involve the use of organocatalysts to facilitate the reaction under mild conditions, ensuring high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and amino groups. Common reagents used in these reactions include palladium catalysts for coupling reactions and acids or bases for substitution reactions. .

Scientific Research Applications

2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE include other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer unique pharmacological properties and synthetic versatility .

Properties

IUPAC Name

2-amino-6-methyl-5-oxo-4-(4-prop-2-enoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-3-12-28-15-10-8-14(9-11-15)19-17(13-24)22(25)29-21-16-6-4-5-7-18(16)26(2)23(27)20(19)21/h3-11,19H,1,12,25H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVJMULEMIWYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 5
2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 6
2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

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